Phe-gly

Catalog No.
S3722936
CAS No.
4294-26-2
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phe-gly

CAS Number

4294-26-2

Product Name

Phe-gly

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

The exact mass of the compound Phenylalanylglycine is 222.10044231 g/mol and the complexity rating of the compound is 250. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['126855', '89183', '163390', '118489', '89182']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylalanylglycine (PhG), a dipeptide formed by the amino acids phenylalanine and glycine, has limited research applications on its own. However, its potential lies in its role as a building block for peptide drugs [].

Prodrug Strategy

One application of PhG is in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. PhG can be attached to a therapeutic molecule, making it more soluble or improving its delivery properties. Once delivered, enzymes or specific physiological conditions can cleave the PhG group, releasing the active drug []. This strategy is particularly useful for drugs with poor oral bioavailability or those requiring targeted delivery.

Here's an example: Researchers have explored PhG-conjugated anticancer drugs to enhance their delivery to tumor sites []. The PhG group can improve the drug's solubility and help it bypass certain biological barriers, potentially leading to more effective treatment.

Phe-gly-gly, also known as L-phenylalanylglycylglycine, is a tripeptide composed of three amino acid residues: one L-phenylalanine and two glycine units. Its chemical formula is C₁₃H₁₇N₃O₄, and it has a molecular weight of approximately 279.29 g/mol . This compound is notable for its role as a metabolite and is often studied in the context of peptide chemistry and biochemistry.

Typical of peptides. These include hydrolysis, where the peptide bond is cleaved by water, leading to the formation of free amino acids. Additionally, Phe-gly-gly can participate in coupling reactions with other amino acids or peptides to form longer chains, which can be catalyzed by enzymes such as peptidases or through chemical methods involving coupling reagents .

Phe-gly-gly exhibits several biological activities. It has been shown to have roles in cellular signaling and metabolism. Peptides like Phe-gly-gly can influence various physiological processes, including modulation of neurotransmitter activity and potential neuroprotective effects. Moreover, tripeptides are often studied for their antioxidant properties and ability to influence immune responses .

The synthesis of Phe-gly-gly can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The protecting groups are removed at specific stages to allow for peptide bond formation.
  • Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solution where they react to form the peptide bond under controlled conditions.
  • Enzymatic Synthesis: Enzymes such as proteases can facilitate the formation of Phe-gly-gly from its constituent amino acids under mild conditions, which can be advantageous for preserving sensitive functional groups .

Phe-gly-gly has several applications in research and industry:

  • Biochemical Research: It serves as a model compound for studying peptide interactions and enzymatic reactions.
  • Pharmaceutical Development: Due to its biological activities, it may be explored for potential therapeutic applications, including neuroprotective agents.
  • Nutritional Supplements: Peptides like Phe-gly-gly are sometimes included in dietary supplements due to their purported health benefits .

Studies on Phe-gly-gly often focus on its interactions with various biomolecules, including receptors and enzymes. For instance, research indicates that tripeptides can modulate receptor activity in neuronal cells, influencing neurotransmitter release and neuronal communication. Additionally, Phe-gly-gly may interact with proteins involved in metabolic pathways, affecting their activity and stability .

Phe-gly-gly shares structural similarities with other peptides but possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameStructureUnique Features
GlycylphenylalanineGlycine-PhenylalanineSimple dipeptide with different biological roles
PhenylalanylglycinePhenylalanine-GlycineSimilar structure but only one glycine residue
GlycylglycineGlycine-GlycineHomodipeptide lacking phenylalanine
L-PhenylalanineSingle amino acidPrecursor to various bioactive peptides

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 07-27-2023

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